molecular formula C8H5Cl3N2 B1345125 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole CAS No. 39811-03-5

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole

Cat. No.: B1345125
CAS No.: 39811-03-5
M. Wt: 235.5 g/mol
InChI Key: IUNRBKGPVGKLNG-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds with significant importance in medicinal chemistry due to their wide range of biological activities. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 6, and a chloromethyl group at position 2 on the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichlorobenzimidazole with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is unique due to the presence of two chlorine atoms on the benzimidazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .

Properties

IUPAC Name

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRBKGPVGKLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192879
Record name Benzimidazole, 2-chloromethyl-5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39811-03-5
Record name Benzimidazole, 2-chloromethyl-5,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-chloromethyl-5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.77 g (10 m mol) of 4,5-dichloro-1,2-phenylenediamine in 15 ml of 4N aqueous hydrochloric acid was stored at room temperature overnight. To the solution was added 1.42 g (15 m mol) of monochloroacetic acid, and refluxed for 3 hours and filtered. The filterate was cooled to room temperature, stirred and rendered alkaline by addition of ammonium hydroxide. The separated precipitate was washed with water and dried to give 1.9 g (68%) of the title compound.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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